molecular formula C9H10INO2 B15241044 2-Iodo-1-isopropyl-4-nitrobenzene CAS No. 1100053-97-1

2-Iodo-1-isopropyl-4-nitrobenzene

Cat. No.: B15241044
CAS No.: 1100053-97-1
M. Wt: 291.09 g/mol
InChI Key: JFOQZXKNSMZHNE-UHFFFAOYSA-N
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Description

2-Iodo-1-isopropyl-4-nitrobenzene is an organic compound with the molecular formula C9H10INO2 It is a derivative of benzene, where the benzene ring is substituted with an iodine atom, an isopropyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1-isopropyl-4-nitrobenzene can be achieved through a multi-step process involving electrophilic aromatic substitution reactionsThe nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1-isopropyl-4-nitrobenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions where the iodine or nitro group can be replaced by other substituents.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oxidation: The isopropyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as halogens (chlorine, bromine) and catalysts like iron(III) chloride.

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Reduction: 2-Iodo-1-isopropyl-4-aminobenzene.

    Oxidation: 2-Iodo-1-carboxy-4-nitrobenzene.

Scientific Research Applications

2-Iodo-1-isopropyl-4-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific pathways in the body.

    Materials Science: It is used in the preparation of advanced materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-Iodo-1-isopropyl-4-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to itself. The iodine atom, being a good leaving group, facilitates substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Iodo-4-nitrobenzene: Lacks the isopropyl group, making it less sterically hindered.

    2-Iodo-1-methyl-4-nitrobenzene: Contains a methyl group instead of an isopropyl group, affecting its reactivity and steric properties.

Uniqueness

2-Iodo-1-isopropyl-4-nitrobenzene is unique due to the presence of both an isopropyl group and a nitro group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The combination of these substituents makes it a valuable intermediate in organic synthesis and other applications.

Properties

CAS No.

1100053-97-1

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

2-iodo-4-nitro-1-propan-2-ylbenzene

InChI

InChI=1S/C9H10INO2/c1-6(2)8-4-3-7(11(12)13)5-9(8)10/h3-6H,1-2H3

InChI Key

JFOQZXKNSMZHNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])I

Origin of Product

United States

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